3-(But-3-enyloxy)cyclooct-1-yne
Description
3-(But-3-enyloxy)cyclooct-1-yne is a strained cycloalkyne derivative featuring a cyclooctyne core substituted with a but-3-enyloxy group. Cyclooctynes are renowned for their use in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, a cornerstone of bioorthogonal chemistry. The but-3-enyloxy substituent introduces additional reactivity due to its unsaturated ether moiety, enabling applications in polymer chemistry, materials science, and pharmaceutical synthesis.
Properties
Molecular Formula |
C12H18O |
|---|---|
Molecular Weight |
178.27 g/mol |
IUPAC Name |
3-but-3-enoxycyclooctyne |
InChI |
InChI=1S/C12H18O/c1-2-3-11-13-12-9-7-5-4-6-8-10-12/h2,12H,1,3-7,9,11H2 |
InChI Key |
KIVYKGIZETTWDW-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCOC1CCCCCC#C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Similarity Analysis
The closest analogues of 3-(But-3-enyloxy)cyclooct-1-yne, based on structural similarity metrics (0.83–0.94), include:
| Compound Name | CAS Number | Similarity Score | Key Features |
|---|---|---|---|
| 3-(But-3-yn-1-yloxy)cyclohex-2-enone | 16807-60-6 | 0.83 | Cyclohexenone core, alkyne-ether linkage |
| Unspecified compound | 16493-04-2 | 0.94 | High structural similarity (exact structure undetermined) |
| Unspecified compound | 5323-87-5 | 0.89 | Likely cyclic ether-alkyne hybrid |
Key Observations :
- Cyclohexenone vs. Cyclooctyne: The cyclohexenone derivative (CAS 16807-60-6) lacks the strained cyclooctyne ring, reducing its reactivity in SPAAC but enhancing stability for applications requiring prolonged shelf-life .
Reactivity and Functional Group Analysis
- Strained Alkyne Reactivity : Cyclooctynes exhibit faster reaction rates with azides compared to linear alkynes. The but-3-enyloxy group may further modulate reactivity through electronic effects (e.g., electron donation from the ether oxygen) .
- Its pyrrolidine core contrasts with the cyclooctyne system, highlighting how nitrogen-containing heterocycles prioritize stability over strain-driven reactivity .
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